10alpha-Hydroxy Nicergoline
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Overview
Description
10alpha-Hydroxy Nicergoline is a derivative of nicergoline, an ergot alkaloid. Nicergoline is primarily used as a cerebral vasodilator and in the treatment of various vascular disorders, including senile dementia and migraines of vascular origin . The compound enhances cerebral blood flow and oxygen utilization in brain cells, improving mental clarity and agility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 10alpha-Hydroxy Nicergoline involves several steps:
Photocatalysis Reaction: Ergot alcohol reacts in a methanol-sulfuric acid system under photocatalysis to prepare 10alpha-methoxyl-light ergot alcohol.
Industrial Production Methods: A new nanospray drying method has been developed for the preparation of nicergoline pure nanoparticles. This method involves spray drying a water-ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .
Types of Reactions:
Oxidation: Nicergoline can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nicergoline can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of nicergoline.
Reduction: Reduced derivatives of nicergoline.
Substitution: Substituted nicergoline derivatives with various functional groups.
Scientific Research Applications
10alpha-Hydroxy Nicergoline has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of vascular disorders, dementia, and migraines.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
10alpha-Hydroxy Nicergoline acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation . Additionally, it enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Comparison with Similar Compounds
Ergotamine: Another ergot alkaloid used to treat migraines.
Cabergoline: An ergot derivative used to treat hyperprolactinemia.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness of 10alpha-Hydroxy Nicergoline: Unlike many other ergolines, such as ergotamine, this compound is not associated with cardiac fibrosis . It has a broad spectrum of action, including vasodilation, enhancement of neurotransmitter function, inhibition of platelet aggregation, and promotion of metabolic activity .
Properties
Molecular Formula |
C23H24BrN3O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1 |
InChI Key |
PCKJONBQKJQXEK-ZTWLPKFNSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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